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molecular formula C12H17N3O2 B147652 Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132144-02-6

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No. B147652
M. Wt: 235.28 g/mol
InChI Key: UQVXHYAVALLCBQ-UHFFFAOYSA-N
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Patent
US08008305B2

Procedure details

A solution of 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.56 g) in MeOH/H2O 1:1 (100 ml) was cooled to 0° C. and treated with NaOH (1.9 g). The reaction mixture was stirred for 45 min at 0° C. and for 5 hrs at r.t., then neutralized with 1N HCl and concentrated. The crude product was used in the next reaction step without further purification.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[N:6][CH:5]=1.[OH-].[Na+].Cl>CO.O>[CH3:16][N:13]1[CH2:12][CH2:11][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[CH:5][N:6]=2)[CH2:15][CH2:14]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)N1CCN(CC1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 min at 0° C. and for 5 hrs at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next reaction step without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN1CCN(CC1)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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